![molecular formula C18H14N2OS B14000054 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-46-3](/img/structure/B14000054.png)
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a phenyl group attached to the imidazo[2,1-b][1,3]thiazole ring system
Métodos De Preparación
The synthesis of 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenylbenzaldehyde with 2-aminothiazole, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and purity.
Análisis De Reacciones Químicas
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents like alkyl halides or halogenating agents.
Cyclization: Intramolecular cyclization reactions can be performed to create more complex ring systems, often using catalysts and specific reaction conditions.
Aplicaciones Científicas De Investigación
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing cytotoxic activity against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It has been used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Mecanismo De Acción
The mechanism of action of 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to activate the constitutive androstane receptor (CAR), leading to nuclear translocation and subsequent gene expression changes . This activation can result in various biological effects, including modulation of metabolic pathways and immune responses.
Comparación Con Compuestos Similares
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: This compound has similar structural features but includes a chlorine atom, which can influence its reactivity and biological activity.
Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds have been studied for their antitubercular and anticancer activities, highlighting the versatility of the imidazo[2,1-b][1,3]thiazole scaffold.
Imidazo[2,1-b]thiazole-based chalcones: These derivatives have shown significant anticancer activity, demonstrating the potential of modifying the core structure to enhance biological properties.
Propiedades
Número CAS |
82588-46-3 |
|---|---|
Fórmula molecular |
C18H14N2OS |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C18H14N2OS/c21-12-16-17(19-18-20(16)10-11-22-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
Clave InChI |
SCMNZAULAFJQTM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC(=C(N21)C=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


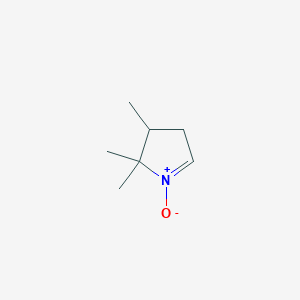
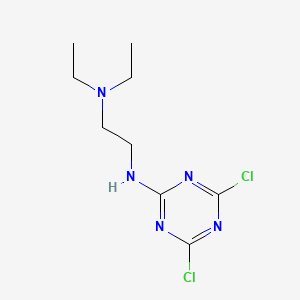
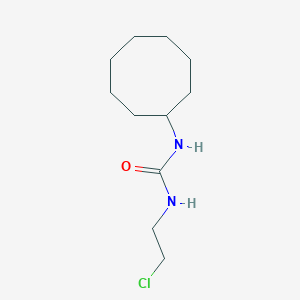
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
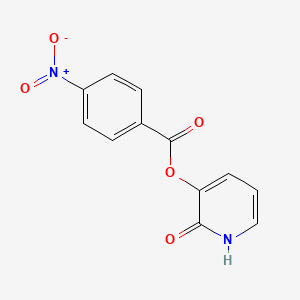
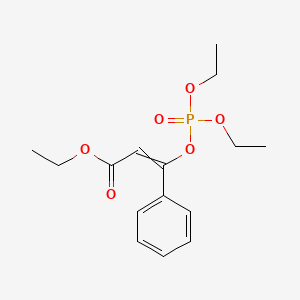
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)



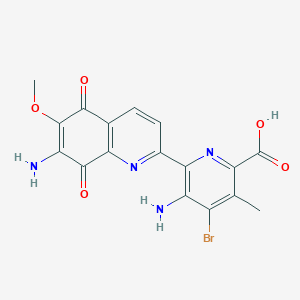
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)

![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
